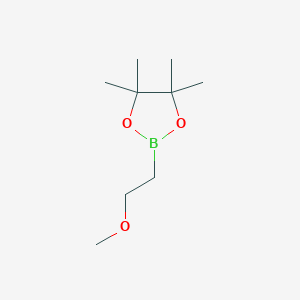

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mécanisme D'action

Target of Action

It’s structurally related to 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), which are known to target specific mrna sequences . The role of these targets is to modulate the translation of proteins or eliminate toxic RNA .

Mode of Action

This interaction may alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

Related 2’-o-(2-methoxyethyl) modified asos can affect various biochemical pathways depending on the specific mrna they target .

Pharmacokinetics

For structurally related 2’-o-(2-methoxyethyl) modified asos, plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase following subcutaneous bolus administration . The plasma metabolite profiles of these ASOs are similar across species, with the ASO as the major component .

Result of Action

Related 2’-o-(2-methoxyethyl) modified asos can lead to a decrease in the production of specific proteins or the elimination of toxic rna, depending on the mrna they target .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the stability and efficacy of related asos .

Analyse Biochimique

Biochemical Properties

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups. The compound’s boron atom forms reversible covalent bonds with biomolecules, enabling it to act as a catalyst in various biochemical processes .

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways and gene expression. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of proteins. This compound also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular functions, particularly in in vitro studies where it maintains its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as acetyl-CoA synthetase and other key metabolic enzymes. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, affecting its accumulation and activity. The compound’s distribution is influenced by its ability to bind to plasma proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, thereby modulating its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 2-methoxyethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity, which are essential for its application in various chemical processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in hydroboration reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran.

Hydroboration: This reaction uses diborane or borane reagents under mild conditions to add boron across double bonds.

Major Products

The major products of reactions involving this compound are typically biaryl compounds in the case of Suzuki-Miyaura coupling and organoboranes in hydroboration reactions.

Applications De Recherche Scientifique

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.

Medicine: It plays a role in the synthesis of boron-containing compounds used in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the production of polymers and other materials that require precise control over molecular structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyethanol: A solvent with similar structural features but different reactivity and applications.

Diglyme (Diethylene glycol dimethyl ether): Another ether with similar solubility properties but used primarily as a solvent.

Bis(2-methoxyethyl)amine: A compound with similar functional groups but different chemical behavior and applications.

Uniqueness

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions, making it a preferred reagent in organic synthesis. Its ability to form stable boron-carbon bonds and participate in a variety of chemical reactions sets it apart from other similar compounds.

Activité Biologique

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- Density : 1.01 g/cm³ (predicted)

- Boiling Point : Approximately 332°C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom in its structure allows for unique interactions with nucleophiles in proteins and nucleic acids, potentially leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- A study highlighted that derivatives of dioxaborolanes showed activity against both Gram-positive and Gram-negative bacteria .

- In vitro assays demonstrated that certain dioxaborolane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Compounds featuring the dioxaborolane structure have been investigated for their anticancer properties:

- Some studies reported that these compounds could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells .

- The mechanism was linked to the modulation of cell signaling pathways involved in cell proliferation and survival.

Study on Antimicrobial Properties

A recent study analyzed the antimicrobial effects of various dioxaborolane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:

- Minimum inhibitory concentrations (MICs) ranged from 15 to 60 µg/mL for different derivatives.

- The most potent derivative exhibited a MIC of 15 µg/mL against MRSA .

Study on Anticancer Effects

In another investigation focusing on the anticancer potential of dioxaborolanes:

- The compound was tested on several cancer cell lines.

- Results showed significant inhibition of cell viability with IC50 values ranging from 20 to 50 µM depending on the cell type .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H21BO3 |

| Molecular Weight | 248.13 g/mol |

| Density | 1.01 g/cm³ |

| Boiling Point | 332°C (predicted) |

| Biological Activity | Effect | Tested Organism/Cell Line |

|---|---|---|

| Antimicrobial | Inhibition | Staphylococcus aureus, E. coli |

| Anticancer | Cell viability reduction | HeLa, A549 |

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-7-11-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXQLGJBDGCOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581771-55-2 | |

| Record name | 2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.